molecular formula C16H12ClNO B3024095 3-Chloro-4-(2-naphthyloxy)aniline CAS No. 71311-87-0

3-Chloro-4-(2-naphthyloxy)aniline

Cat. No. B3024095
CAS RN: 71311-87-0
M. Wt: 269.72 g/mol
InChI Key: PHDLWURXDMFZON-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-naphthyloxy)aniline is a chemical compound with the molecular formula C16H12ClNO . It is also known by its IUPAC name 3-chloro-4-(2-naphthyloxy)aniline . The compound has a molecular weight of 269.726 Da .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-(2-naphthyloxy)aniline is 1S/C16H12ClNO/c17-15-10-13(18)6-8-16(15)19-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,18H2 . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Synthesis of Naphthoquinone Derivatives: The thermolysis of 2-azido-3-(R-anilino)-1,4-naphthoquinones explores the reactivity of chloro-anilino naphthoquinones under different conditions, leading to the formation of various products including phenazine and amino-naphthoquinones. This process demonstrates the versatility of chloro-anilino compounds in synthesizing complex naphthoquinone structures, which have wide applications in chemistry and materials science (Loredo-Carrillo et al., 2020).

Materials Science

  • Electrochemical Copolymerization: The electrochemical copolymerization of 1-naphthylamine with aniline and o-toluidine in the presence of 3-Chloro-4-(2-naphthyloxy)aniline derivatives can lead to the formation of copolymers with specific electrochemical and spectroelectrochemical properties. These copolymers find applications in materials science, particularly in the development of conductive polymers (Chung et al., 2001).

Environmental Applications

  • Adsorption Studies for Environmental Cleanup: Chloro derivatives of aniline, including those related to 3-Chloro-4-(2-naphthyloxy)aniline, have been studied for their adsorption properties on halloysite adsorbents. This research is crucial for understanding how these compounds interact with adsorbents, which could lead to their application in removing toxic compounds from wastewater, highlighting their potential environmental benefits (Słomkiewicz et al., 2017).

Chemical Sensing

  • Fluorescence Chemosensors: Fluorenylidene-bridged cyclotriphosphazenes substituted with aniline and 2-naphthylamine, potentially involving structures similar to 3-Chloro-4-(2-naphthyloxy)aniline, have shown promising results as 'turn-off' fluorescence chemosensors for detecting metal ions such as Cu2+ and Fe3+. This application is particularly relevant in the development of sensitive and selective sensors for environmental and analytical chemistry (Şenkuytu et al., 2015).

Advanced Material Development

  • Polyaniline Nanotubes/Nanoparticles: The oxidative polymerization of aniline in the presence of 1-amino-2-naphthol-4-sulfonic acid, with compounds similar to 3-Chloro-4-(2-naphthyloxy)aniline, has led to the formation of polyaniline nanotubes and nanoparticles. These materials are explored for their applications as electrostatic charge dissipation materials, indicating their potential use in antistatic coatings and electronics (Bhandari et al., 2009).

Safety And Hazards

3-Chloro-4-(2-naphthyloxy)aniline is classified as an irritant . It’s important to handle this compound with appropriate safety measures, including wearing protective clothing and avoiding inhalation or contact with skin .

properties

IUPAC Name

3-chloro-4-naphthalen-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-15-10-13(18)6-8-16(15)19-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDLWURXDMFZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392598
Record name 3-chloro-4-(2-naphthyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(2-naphthyloxy)aniline

CAS RN

71311-87-0
Record name 3-chloro-4-(2-naphthyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Chloro-4-(2-naphthyloxy)nitrobenzene (14.8 g) and platinum dioxide (0.1 g) were suspended in a mixture of benzene and ethanol (1:1) (200 ml), and hydrogenation was carried out until 3.2 liters of hydrogen were absorbed. After removal of the solvent from the reaction mixture by distillation under reduced pressure, the residue was distilled in vacuo to give 3-chloro-4-(2-naphthyloxy)aniline (8 g) as a fraction boiling at 173° to 198° C./0.2 to 0.3 mmHg. M.P., 67°-69° C.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
3.2 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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